Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
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Overview
Description
Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate is a complex organotin compound characterized by its unique structure and stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate typically involves multi-step organic reactionsThe final step involves the isopropylation and the establishment of the (Z,Z) configuration through stereoselective synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and dioctyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism of action of Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate involves its interaction with molecular targets through its organotin core. The compound can form coordination complexes with various biomolecules, influencing biological pathways and exerting its effects. The specific pathways involved depend on the application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (Z,Z)-9,9-dibutyl-2-methyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
- Isopropyl (E,E)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
Uniqueness
Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate is unique due to its (Z,Z) configuration, which imparts specific stereochemical properties that influence its reactivity and interactions. This configuration can lead to different biological and chemical behaviors compared to its (E,E) isomer .
Properties
CAS No. |
85938-40-5 |
---|---|
Molecular Formula |
C30H52O8Sn |
Molecular Weight |
659.4 g/mol |
IUPAC Name |
4-O-[dioctyl-[(Z)-4-oxo-4-propan-2-yloxybut-2-enoyl]oxystannyl] 1-O-propan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H17.2C7H10O4.Sn/c2*1-3-5-7-8-6-4-2;2*1-5(2)11-7(10)4-3-6(8)9;/h2*1,3-8H2,2H3;2*3-5H,1-2H3,(H,8,9);/q;;;;+2/p-2/b;;2*4-3-; |
InChI Key |
PNULSRPGOXFEHF-DERJAXIWSA-L |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC(C)C)(OC(=O)/C=C\C(=O)OC(C)C)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC(C)C)OC(=O)C=CC(=O)OC(C)C |
Origin of Product |
United States |
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